Dissociative Electron Attachment: Cl⁻ Formation Preference
In low-energy (0–12 eV) electron attachment studies, perfluorocyclohexanecarbonyl chloride undergoes dissociative electron attachment (DEA) with a dominant pathway producing Cl⁻, whereas the analogous cyclic perfluorocarbon perfluoro(methylcyclohexane) (C6F11CF3) and the linear perfluorohexane (C6F14) preferentially form closed-shell perfluoroalkyl anions (CnF2n+1⁻) [1]. For perfluorocyclohexanecarbonyl chloride, DEA into Cl⁻ is the most intense reaction channel, while F⁻ formation is comparatively weak [1].
| Evidence Dimension | Dominant DEA fragment anion |
|---|---|
| Target Compound Data | Cl⁻ (most intense reaction); F⁻ (weak) |
| Comparator Or Baseline | C6F11CF3 and C6F14: preferential formation of CnF2n+1⁻ closed-shell anions |
| Quantified Difference | Qualitative switch in primary decomposition pathway |
| Conditions | Crossed electron-molecular beam experiment, 0–12 eV electron energy range, mass spectrometric detection [1] |
Why This Matters
This distinct electron-driven fragmentation behavior is critical for applications where controlled decomposition or detection of specific ionic species is required, such as in mass spectrometric analysis or plasma chemistry.
- [1] Wnorowska, J., et al. (2012). Low energy (0–12 eV) electron driven reactions in linear and cyclic perfluorocompounds. International Journal of Mass Spectrometry, 311, 31-40. https://doi.org/10.1016/j.ijms.2011.12.003. View Source
